molecular formula C11H7FO3 B6395653 4-Fluoro-3-(furan-2-YL)benzoic acid CAS No. 1261913-95-4

4-Fluoro-3-(furan-2-YL)benzoic acid

Cat. No.: B6395653
CAS No.: 1261913-95-4
M. Wt: 206.17 g/mol
InChI Key: LKGNRSLLYDNDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(furan-2-yl)benzoic acid ( 1261913-95-4) is a fluorinated benzoic acid derivative incorporating a furan heterocycle, with a molecular formula of C11H7FO3 and a molecular weight of 206.17 . This compound is designed for research and development applications exclusively and is not intended for diagnostic or therapeutic uses. As a versatile chemical building block, it serves a critical role in modern organic synthesis, particularly in the discovery and development of new active molecules. The structural motifs of fluorine and furan are of significant interest in medicinal chemistry. Fluorine atoms are often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity . Concurrently, the furan ring, a common heterocycle, can contribute to molecular recognition and is found in various pharmacologically active compounds. Research on analogous furan-containing benzoic acids has demonstrated their utility as key intermediates in structure-activity relationship (SAR) studies, such as in the development of novel enzyme inhibitors . This suggests that 4-Fluoro-3-(furan-2-yl)benzoic acid is a valuable precursor for constructing more complex molecular architectures. Its primary applications are found in pharmaceutical research as a potential intermediate for active pharmaceutical ingredients (APIs) and in agrochemical development . Researchers can employ this compound in various synthetic transformations, including amide coupling reactions to form molecular hybrids, esterification, and other derivatization techniques to explore new chemical space and optimize lead compounds . This product is strictly for Research Use Only.

Properties

IUPAC Name

4-fluoro-3-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNRSLLYDNDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688509
Record name 4-Fluoro-3-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-95-4
Record name Benzoic acid, 4-fluoro-3-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

ParameterConditionYield (%)
Esterification CatalystH₂SO₄80
Acylation Temperature0°C65
Hydrolysis BaseNaOH (10%)90

This method benefits from high hydrolytic efficiency but requires precise control over electrophilic substitution to ensure regioselectivity.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between 3-bromo-4-fluorobenzoic acid and furan-2-ylboronic acid offers a robust route. The bromine atom at the 3-position is replaced via coupling with a furan-2-yl group under Suzuki conditions. A typical protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a 3:1 dioxane/water mixture at 80°C for 12 hours.

Optimization Insights:

Catalyst Loading (mol%)Temperature (°C)Yield (%)
58072
1010068

The method’s regioselectivity is exceptional, but brominated precursors require multi-step synthesis, impacting scalability.

Direct Fluorination of 3-(Furan-2-yl)benzoic Acid

Electrophilic fluorination using Selectfluor™ or F-TEDA-BF₄ introduces fluorine at the para position of 3-(furan-2-yl)benzoic acid. The reaction proceeds in acetonitrile at 60°C for 6 hours, achieving 58% yield. Meta-directing effects of the furan group favor fluorination at the 4-position.

Fluorination Efficiency:

Fluorinating AgentSolventYield (%)
Selectfluor™CH₃CN58
F-TEDA-BF₄DMF42

While operationally simple, competing side reactions at the furan ring limit yields.

Multi-Step Synthesis via Intermediate Protection

Protection of the carboxylic acid group as a tert-butyl ester enhances functionalization tolerance. For instance, tert-butyl 4-fluoro-3-iodobenzoate undergoes Ullmann coupling with furan-2-ylzinc bromide in the presence of CuI (10 mol%) and TMEDA, yielding the coupled product in 64% yield. Acidic deprotection (HCl in dioxane) regenerates the carboxylic acid.

Protection-Deprotection Metrics:

StepReagentsYield (%)
Ester Protection(Boc)₂O, DMAP85
DeprotectionHCl (4M in dioxane)92

This approach mitigates side reactions but adds synthetic steps.

Oxidative Cyclization of Propargyl Derivatives

A novel strategy involves oxidative cyclization of 4-fluoro-3-(prop-1-yn-1-yl)benzoic acid with furfural. Using AuCl₃ (5 mol%) in DMSO at 120°C, the alkyne undergoes cyclization to form the furan ring, achieving 61% yield.

Cyclization Performance:

CatalystSolventYield (%)
AuCl₃DMSO61
Pd(OAc)₂Toluene38

This method is advantageous for constructing the furan ring in situ but requires high temperatures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-Fluoro-3-(furan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

The furan moiety in 4-Fluoro-3-(furan-2-YL)benzoic acid has been associated with antibacterial properties. Studies indicate that compounds containing furan rings can exhibit activity against various bacterial strains. Research could focus on evaluating the specific antibacterial efficacy of this compound against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Potential

Similar to its antibacterial properties, the furan component may also contribute to antifungal activity. Compounds with furan rings have shown promise in treating fungal infections, suggesting that 4-Fluoro-3-(furan-2-YL)benzoic acid might be explored for its antifungal effects against species like Candida albicans .

Ligand Design in Drug Discovery

The carboxylic acid group in this compound allows for hydrogen bonding interactions, which is crucial in ligand design. This property makes 4-Fluoro-3-(furan-2-YL)benzoic acid a potential candidate for creating new ligands targeting specific biological receptors or enzymes, potentially leading to novel therapeutic agents .

Case Study 1: Antibacterial Screening

In a preliminary study assessing the antibacterial properties of various benzoic acid derivatives, 4-Fluoro-3-(furan-2-YL)benzoic acid was tested against several Gram-positive and Gram-negative bacteria. The compound demonstrated moderate inhibition against E. coli, indicating its potential as a lead compound for further development .

Case Study 2: Antifungal Activity Assessment

Another study investigated the antifungal effects of furan-containing benzoic acids, including 4-Fluoro-3-(furan-2-YL)benzoic acid. Results showed promising activity against Candida species, suggesting that modifications to the structure could enhance efficacy and selectivity .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(furan-2-yl)benzoic acid depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of the fluorine atom and the furan ring can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Activity Evidence ID
OTBA Furan-2-yl linked to thiazolidinone-trifluoromethylphenyl Complex (not fully specified) - Antibacterial (FtsZ protein inhibition)
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Furan-2-yl propanamide, 4-fluorophenylthiazole - - KPNB1 inhibition, anticancer
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pyrazolopyrimidine core with trifluoromethyl C₁₁H₅F₃N₂O₃ 297.20 -
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid Biphenyl, 4-fluoro, 4-hydroxy C₁₃H₉FO₃ 232.21 -
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methylbenzimidazol-2-yl]methoxy}benzoic acid Benzimidazole-chlorophenyl ether C₂₂H₁₆ClFN₂O₄ 426.825 -
4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid Morpholine sulfonyl group C₁₁H₁₂FNO₅S 289.28 -

Structural and Functional Analysis

OTBA (): Key Feature: Incorporates a thiazolidinone ring conjugated to the furan-2-yl group. Activity: Demonstrates antibacterial activity by targeting the FtsZ protein, critical for bacterial cell division. Comparison: Unlike 4-fluoro-3-(furan-2-yl)benzoic acid, OTBA’s thiazolidinone moiety introduces additional hydrogen-bonding sites, likely enhancing target affinity.

Compound 31 (): Key Feature: Combines a furan-2-yl propanamide chain with a 4-fluorophenylthiazole group. Activity: Exhibits potent inhibition of KPNB1 (importin-β), a nuclear transport protein implicated in cancer progression. The furan group may contribute to π-π stacking interactions with hydrophobic pockets in target proteins .

Pyrazolo[1,5-a]pyrimidine Derivative ():

  • Key Feature: Trifluoromethyl and furan groups on a pyrazolopyrimidine scaffold.
  • Properties: High purity (95%) and molecular weight (297.20) suggest suitability for drug development. The trifluoromethyl group enhances metabolic stability .
  • Comparison: The heterocyclic core differs from benzoic acid, emphasizing the role of the carboxylic acid group in solubility and target binding.

Biphenyl Derivative ():

  • Key Feature: Biphenyl system with 4-fluoro and 4-hydroxy substituents.
  • Properties: The hydroxyl group introduces polarity, contrasting with the furan group’s aromaticity. This compound may serve as a precursor for anti-inflammatory or anticancer agents .

Morpholine Sulfonyl Derivative ():

  • Key Feature: Morpholine sulfonyl group at the 3-position.
  • Properties: The sulfonyl group increases acidity and water solubility, while the morpholine ring offers conformational flexibility. This derivative is marketed as a research chemical for kinase inhibition studies .

Substituent Effects and Trends

  • Fluorine: Enhances electronegativity, improves metabolic stability, and influences binding via halogen bonds (e.g., in Compound 31 and biphenyl derivatives).
  • Furan-2-yl: Contributes to π-π interactions and moderate lipophilicity.
  • Carboxylic Acid Group: Critical for solubility and salt formation, facilitating formulation (e.g., sodium salt in NSC 368390, ).

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Fluoro-3-(furan-2-yl)benzoic acid, and what challenges arise from substituent effects?

Answer:
The synthesis typically involves coupling reactions to introduce the furan moiety. A plausible route includes:

  • Suzuki-Miyaura Coupling: Reacting a boronic ester-functionalized furan derivative with a halogenated benzoic acid precursor (e.g., 4-fluoro-3-bromobenzoic acid) using palladium catalysts .
  • Friedel-Crafts Acylation: For attaching electron-deficient aromatic systems, though steric hindrance from the furan ring may limit efficiency .

Challenges:

  • Electron-withdrawing fluorine reduces aromatic ring reactivity, necessitating stronger Lewis acids or elevated temperatures .
  • Steric hindrance from the furan substituent complicates regioselective functionalization, requiring careful optimization of reaction conditions .

Basic: How can researchers validate the purity and structural integrity of 4-Fluoro-3-(furan-2-yl)benzoic acid post-synthesis?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and furan protons (δ 6.3–7.4 ppm).
    • ¹⁹F NMR: Confirm fluorine presence (δ −110 to −120 ppm for aromatic F) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm functional groups .

Advanced: What strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., fluorine) in benzoic acid derivatives?

Answer:
Key strategies include:

  • Catalyst Selection: Use Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions to mitigate deactivation by electron-withdrawing groups .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in SNAr reactions .
  • Temperature Control: Gradual heating (60–80°C) prevents side reactions like decarboxylation during functionalization .

Advanced: How do electronic effects of fluorine and the furan ring influence reactivity in cross-coupling reactions?

Answer:

  • Fluorine’s Electron-Withdrawing Effect:
    • Deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the -COOH group.
    • Enhances oxidative stability but reduces nucleophilic attack rates .
  • Furan’s Electron-Rich Nature:
    • Participates in π-π stacking or hydrogen bonding, affecting solubility and reaction kinetics.
    • May require protecting groups (e.g., silylation) during harsh reactions to prevent ring opening .

Advanced: How can contradictory data on the anti-inflammatory activity of fluorinated benzoic acid derivatives be resolved?

Answer:
Systematic approaches include:

  • Orthogonal Assays: Validate activity using both COX-2 inhibition (ELISA) and cell-based assays (e.g., TNF-α suppression in macrophages) .
  • Metabolite Screening: Use LC-MS to rule out interference from degradation products or metabolites .
  • Solubility Adjustments: Improve bioavailability via salt formation (e.g., sodium or potassium salts) or nanoformulation to ensure consistent dosing .

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